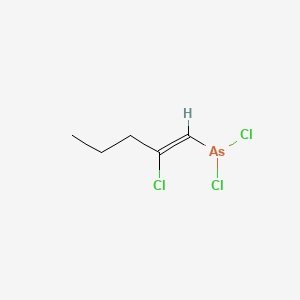
Arsine, dichloro(2-chloro-1-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, dichloro(2-chloro-1-pentenyl)- is an organoarsenic compound with the molecular formula C5H8AsCl3. This compound is known for its unique structure, which includes both arsenic and chlorine atoms. It is a derivative of arsine and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloro(2-chloro-1-pentenyl)- typically involves the reaction of arsenic trichloride with 2-chloro-1-pentene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H9Cl→C5H8AsCl3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Arsine, dichloro(2-chloro-1-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, arsine derivatives, and substituted arsine compounds.
Scientific Research Applications
Arsine, dichloro(2-chloro-1-pentenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of arsenic-containing films.
Mechanism of Action
The mechanism of action of arsine, dichloro(2-chloro-1-pentenyl)- involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Lewisite: Another organoarsenic compound with similar toxicological properties.
Arsine: A simpler arsenic hydride with different chemical properties.
Triphenylarsine: An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine, dichloro(2-chloro-1-pentenyl)- is unique due to its specific structure, which includes both chlorine and pentenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
Properties
CAS No. |
64049-18-9 |
|---|---|
Molecular Formula |
C5H8AsCl3 |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
dichloro-[(Z)-2-chloropent-1-enyl]arsane |
InChI |
InChI=1S/C5H8AsCl3/c1-2-3-5(7)4-6(8)9/h4H,2-3H2,1H3/b5-4- |
InChI Key |
VNWVUYZIZNBWPL-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C(=C/[As](Cl)Cl)/Cl |
Canonical SMILES |
CCCC(=C[As](Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















